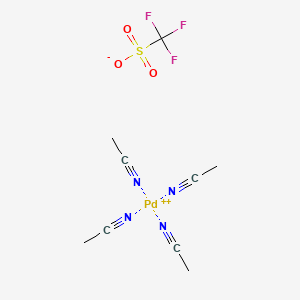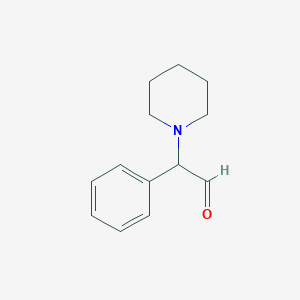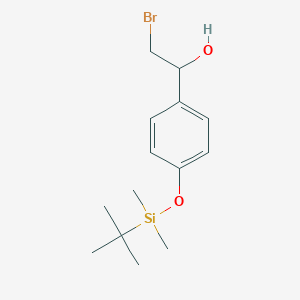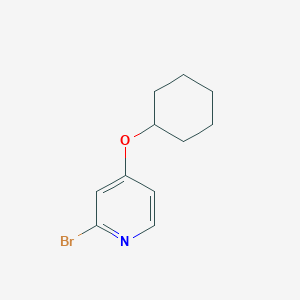
acetonitrile;palladium(2+);trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;palladium(2+);trifluoromethanesulfonate typically involves the reaction of palladium(II) chloride with acetonitrile and trifluoromethanesulfonic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction can be represented as follows:
[ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{CF}_3\text{SO}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or other suitable methods to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile;palladium(2+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where palladium(II) is oxidized to palladium(IV).
Reduction: It can also undergo reduction reactions where palladium(II) is reduced to palladium(0).
Substitution: The acetonitrile ligands can be substituted by other ligands in the presence of suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions may produce palladium(0) species .
Aplicaciones Científicas De Investigación
Acetonitrile;palladium(2+);trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and C-H activation
Biology: The compound is used in the study of biological systems where palladium complexes play a role in enzyme mimetics and other biochemical processes
Medicine: Research is ongoing to explore the potential use of palladium complexes in medicinal chemistry, including their role as anticancer agents
Industry: It is used in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism by which acetonitrile;palladium(2+);trifluoromethanesulfonate exerts its effects involves the coordination of palladium(II) with acetonitrile and trifluoromethanesulfonate ligands. The palladium center acts as a Lewis acid, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(acetonitrile)palladium(II) tetrafluoroborate: Similar in structure but with tetrafluoroborate anions instead of trifluoromethanesulfonate.
Palladium(II) acetate: Another palladium(II) complex used in catalysis but with acetate ligands.
Palladium(II) chloride: A simpler palladium(II) complex used in various chemical reactions.
Uniqueness
Acetonitrile;palladium(2+);trifluoromethanesulfonate is unique due to its high stability and reactivity, making it an excellent catalyst for a wide range of chemical reactions. The presence of trifluoromethanesulfonate anions enhances its solubility and catalytic efficiency compared to other palladium complexes .
Propiedades
Fórmula molecular |
C9H12F3N4O3PdS+ |
|---|---|
Peso molecular |
419.70 g/mol |
Nombre IUPAC |
acetonitrile;palladium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/4C2H3N.CHF3O3S.Pd/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+2/p-1 |
Clave InChI |
NLJJVWDGOKQALS-UHFFFAOYSA-M |
SMILES canónico |
CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)


![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)



![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)


![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)



